5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide
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Overview
Description
5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 5th position and a triazene group at the 2nd position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-aminobenzamide with 3,3-dimethyl-1-triazene under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or dimethylformamide, and may involve the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors and optimized reaction conditions can significantly improve the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxybenzamide
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 5-Chloro-2-hydroxy-N-phenylbenzamide
Uniqueness
Compared to similar compounds, 5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide is unique due to the presence of the triazene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
66974-95-6 |
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Molecular Formula |
C9H11ClN4O |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
5-chloro-2-(dimethylaminodiazenyl)benzamide |
InChI |
InChI=1S/C9H11ClN4O/c1-14(2)13-12-8-4-3-6(10)5-7(8)9(11)15/h3-5H,1-2H3,(H2,11,15) |
InChI Key |
UVKXBTLCAMGMRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=C(C=C(C=C1)Cl)C(=O)N |
Origin of Product |
United States |
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